molecular formula C12H12O B14436966 2-Cyclopropylidene-1-phenylpropan-1-one CAS No. 80345-15-9

2-Cyclopropylidene-1-phenylpropan-1-one

Cat. No.: B14436966
CAS No.: 80345-15-9
M. Wt: 172.22 g/mol
InChI Key: FNDQPXJFSAJMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylidene-1-phenylpropan-1-one is a cyclopropane-containing ketone characterized by a phenyl group at the 1-position and a cyclopropylidene moiety at the 2-position of the propan-1-one backbone. The cyclopropylidene group introduces significant ring strain, which may enhance reactivity compared to non-strained analogs. Structural analogs, such as chlorophenyl- or sulfur-substituted derivatives, provide a basis for comparative analysis of electronic, steric, and safety profiles .

Properties

CAS No.

80345-15-9

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-cyclopropylidene-1-phenylpropan-1-one

InChI

InChI=1S/C12H12O/c1-9(10-7-8-10)12(13)11-5-3-2-4-6-11/h2-6H,7-8H2,1H3

InChI Key

FNDQPXJFSAJMKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylidene-1-phenylpropan-1-one typically involves the reaction of cyclopropylidene intermediates with phenylpropanone derivatives. One common method is the Friedel-Crafts alkylation of benzene with chloroacetone, followed by cyclopropanation . Another approach involves the use of carbenes to react with alkenes or cycloalkenes to form the cyclopropane ring .

Industrial Production Methods

The use of solid acid catalysts and gas-phase reactions may be employed to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylidene-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Cyclopropylidene-1-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropylidene-1-phenylpropan-1-one involves its interaction with various molecular targets. The cyclopropylidene group can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert pharmacological effects .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

  • Molecular Formula : C₁₂H₁₃ClO
  • CAS Number : 123989-29-7
  • Safety Data : Precautionary measures include avoiding inhalation and contact (P261, P262), though toxicological data remain incomplete .

2,5-Di(cyclopentylidene)cyclopentan-1-one

  • Molecular Formula : C₁₅H₂₀O
  • CAS Number : 5682-82-6
  • Key Features : This cyclic analog contains two cyclopentylidene groups, increasing hydrophobicity and steric bulk. Its rigid structure may reduce solubility in polar solvents compared to the acyclic target compound.
  • Safety Data: Classified as non-hazardous under GHS, but toxicological studies are lacking .

1-Cyclopropyl-3-(2-methylsulfanylphenyl)propan-1-one

  • Molecular Formula : C₁₃H₁₆OS
  • CAS Number : 898780-67-1
  • Key Features : The methylthio group at the 2-position of the phenyl ring introduces sulfur-based lone pairs, which could influence redox behavior or coordination chemistry.
  • Safety Data : First-aid measures emphasize immediate response to inhalation or contact, though comprehensive hazard classification is unavailable .

Research Findings and Methodological Insights

  • Electronic Effects : Substituents like chlorine (electron-withdrawing) and methylthio (electron-donating) alter the electronic environment of the ketone group, which could be studied using density-functional theory (DFT) methods as described in Becke’s work .
  • Safety Gaps : Analogous compounds highlight the need for rigorous toxicological profiling, as current data are insufficient for comprehensive risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.